molecular formula C12H13BrN2O4 B8450637 3,5-Bis-acetylamino-2-bromo-benzoic acid methyl ester

3,5-Bis-acetylamino-2-bromo-benzoic acid methyl ester

Cat. No. B8450637
M. Wt: 329.15 g/mol
InChI Key: LUGRHWFKWBYTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bis-acetylamino-2-bromo-benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H13BrN2O4 and its molecular weight is 329.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13BrN2O4

Molecular Weight

329.15 g/mol

IUPAC Name

methyl 3,5-diacetamido-2-bromobenzoate

InChI

InChI=1S/C12H13BrN2O4/c1-6(16)14-8-4-9(12(18)19-3)11(13)10(5-8)15-7(2)17/h4-5H,1-3H3,(H,14,16)(H,15,17)

InChI Key

LUGRHWFKWBYTRK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)NC(=O)C)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To acetic acid (250 mL) at room temperature was added Intermediate 6(a) (15.49 g, 50.79 mmol). The mixture was placed in an oil bath at 40° C. for c.a. 10 min and stirred vigorously under an Ar atmosphere until the solution went clear. Iron powder (25.34 g, 453.72 mmol) was added and the mixture was heated at 40° C. for c.a. 6 hours. The mixture was filtered through diatomaceous earth, rinsing with methanol. The combined filtrate and rinses were evaporated to give orange solids, which were determined to be a mixture of products (13.2 g) resulting from incomplete reduction of the nitro groups. This mixture (13.1 g) in CH2Cl2 (48 mL) and N,N-dimethylformamide (5 mL) was then treated with acetic anhydride (36 mL, 382 mmol) and stirred overnight under an Ar atmosphere. The CH2Cl2 was evaporated and the mixture was partitioned between ethyl acetate and saturated aqueous NaHCO3. The aqueous layer was extracted twice with ethyl acetate and the combined extracts were washed successively with 1:1 H2O:saturated aqueous NaHCO3 (multiple washings), 0.5 M aqueous HCl (X2), saturated aqueous NaHCO3 (X2) and brine. The ethyl acetate solution was then dried (Na2SO4), filtered and evaporated to give yellow solids, which were then triturated with diethyl ether (c.a. 75 mL) to give a mixture of acetylated products (11.4 g) as a yellow solids. A portion of this mixture of acetylated products (5.5 g) in acetic acid (17.4 mL) was then treated with acetic anhydride (16.5 mL, 174 mmol) and iron powder (9.74 g, 174 mmol) and heated at 40° C. under an Ar atmosphere overnight. Methanol was then added and the reaction was stirred at room temperature for c.a. 1.5 hours. Then 9:1 CH2Cl2:methanol was added, and the mixture was filtered through diatomaceous earth, rinsing with 9:1 CH2Cl2:methanol. The combined filtrate and rinses were evaporated and again methanol was added and the mixture was stirred c.a. 0.5 hours after which the methanol was evaporated. Ethyl acetate was added followed by hexane to precipitate orange solids (6.9 g) which were collected. Silica gel chromatography eluting with 1:1 acetone:hexane which afforded, after isolation, Intermediate 6(b) (4.1 g, 12.46 mmol) as a cream solid in 49% yield.
[Compound]
Name
Intermediate 6(b)
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
25.34 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
15.49 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
products
Quantity
13.2 g
Type
reactant
Reaction Step Five
[Compound]
Name
mixture
Quantity
13.1 g
Type
reactant
Reaction Step Six
Quantity
36 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
48 mL
Type
solvent
Reaction Step Six
[Compound]
Name
products
Quantity
11.4 g
Type
reactant
Reaction Step Seven
[Compound]
Name
products
Quantity
5.5 g
Type
reactant
Reaction Step Eight
Quantity
17.4 mL
Type
solvent
Reaction Step Eight
Quantity
16.5 mL
Type
reactant
Reaction Step Nine
Name
Quantity
9.74 g
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

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